molecular formula C12H9F13O2 B1329432 2-(Perfluorohexyl)ethyl methacrylate CAS No. 2144-53-8

2-(Perfluorohexyl)ethyl methacrylate

Cat. No. B1329432
CAS RN: 2144-53-8
M. Wt: 432.18 g/mol
InChI Key: CDXFIRXEAJABAZ-UHFFFAOYSA-N
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Description

2-(Perfluorohexyl)ethyl methacrylate is a fluorinated methacrylate monomer that has been utilized in the synthesis of amphiphilic diblock copolymers. These copolymers have been explored for their potential in creating omniphobic coatings, which are both hydrophobic and oleophobic, on various substrates such as cotton fabric. The unique properties of these coatings are attributed to the perfluorinated side chains that provide low surface energy, contributing to the repellence of water and oil-based substances .

Synthesis Analysis

The synthesis of copolymers containing 2-(perfluorohexyl)ethyl methacrylate involves the use of reversible addition-fragmentation chain transfer polymerization (RAFT). This method allows for the precise control over the molecular weight and composition of the copolymers. In the case of the amphiphilic diblock copolymers, the synthesis is performed in two stages to ensure the formation of distinct hydrophobic and hydrophilic blocks, which are essential for the desired surface properties of the coatings .

Molecular Structure Analysis

The molecular structure of 2-(perfluorohexyl)ethyl methacrylate-based copolymers is characterized by the presence of a perfluorinated alkyl chain which imparts significant hydrophobic and oleophobic characteristics to the material. The length of the perfluorinated segment and its proportion in the copolymer can influence the degree of omniphobicity. The molecular structure is crucial in determining the surface properties and the effectiveness of the copolymers as protective coatings .

Chemical Reactions Analysis

The chemical reactivity of 2-(perfluorohexyl)ethyl methacrylate in copolymerization reactions is influenced by the presence of the fluorinated side chain. This moiety can affect the polymerization kinetics and the stability of the resulting copolymers. In the context of the amphiphilic diblock copolymers, the methacrylate group participates in the RAFT polymerization, while the perfluorinated segment remains inert, contributing to the low surface energy of the material .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2-(perfluorohexyl)ethyl methacrylate are largely defined by the fluorinated content. These materials exhibit excellent chemical resistance, low surface energy, and stability under various conditions. The amphiphilic nature of the diblock copolymers allows for the creation of surfaces that are resistant to both water and oil, which is a valuable characteristic for protective and self-cleaning coatings. The contact angles of water and oils on these coatings can be tuned by adjusting the block ratio of the copolymers, enabling the customization of the surface properties for specific applications .

Scientific Research Applications

Omniphobic Coatings

2-(Perfluorohexyl)ethyl methacrylate (PFHEMA) has been utilized in the synthesis of amphiphilic diblock copolymers, which are then used as coatings on cotton fabric. These coatings exhibit hydrophobic and oleophobic properties, resulting in samples with superhydrophobic characteristics. The contact angles of these coatings can be controlled by adjusting the lengths of the polymethacrylate blocks, demonstrating the versatility of PFHEMA in surface treatment applications (Chekurov et al., 2021).

Coating Applications

PFHEMA has also been used to synthesize novel fluorine-containing homopolymers and copolymers for coating applications. These polymers display good thermal stability and exhibit excellent repellency properties, making them suitable for a range of coating applications. The study demonstrates that incorporating PFHEMA into copolymers is an effective method to enhance their performance from a cost, solubility, and performance standpoint (Sha et al., 2015).

Water-Repellent Fabrics

The use of PFHEMA in the preparation of water-repellent cotton fabrics has been explored through the development of fluorinated diblock copolymers. These copolymers are used to coat cotton fabrics, imparting them with hydrophobic properties. Durability tests, such as washing and laundry tests, indicate that the coatings maintain their water-repellency even under harsh conditions (Shi et al., 2013).

Biocompatible Block Copolymers

Research has been conducted on the synthesis of biocompatible block copolymers using PFHEMA. These copolymers have shown potential in various biomedical applications due to their compatibility with living tissues. The synthesis involves techniques like atom transfer radical polymerization, expanding the applications of PFHEMA in the biomedical field (Ma et al., 2003).

Safety And Hazards

PFHEMA may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future outlook of PFHEMA is positive and is expected to experience significant growth in the coming years. The increasing demand for high-performance coatings and adhesives, especially in the automotive and electronics sectors, is one of the key factors driving the market growth .

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F13O2/c1-5(2)6(26)27-4-3-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXFIRXEAJABAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2OC(O)C(CH3)=CH2, C12H9F13O2
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
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Related CAS

31763-69-6
Record name 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31763-69-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3047558
Record name 2-(Perfluorohexyl)ethyl methacrylate
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Molecular Weight

432.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecafluorohexylethyl methacrylate

CAS RN

2144-53-8
Record name (Perfluorohexyl)ethyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2144-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecafluorohexylethyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Perfluorohexyl)ethyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl methacrylate
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Record name TRIDECAFLUOROHEXYLETHYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
M Pei, C Pan, P Liu - Composites Communications, 2021 - Elsevier
To fabricate a superhydrophobic coating with fluorocarbon polymers, the substrate surface should be usually etched to produce a certain surface roughness. Here, the palygorskite-poly(…
Number of citations: 2 www.sciencedirect.com
KE Chekurov, AI Barabanova, IV Blagodatskikh… - Doklady Chemistry, 2021 - Springer
Amphiphilic diblock copolymers of 2-(perfluorohexyl)ethyl methacrylate and 2-hydroxylethyl methacrylate have been synthesized for the first time by two-stage reversible addition-…
Number of citations: 4 link.springer.com
J Baek, MJ Kwak, MS Oh, Y Yoo… - Nanoscience and …, 2015 - ingentaconnect.com
Polymers with long fluoroalkyl chain show superhydrophobicity due to their low surface energy, and had been applied to various water-proof/anti-fouling coatings. Here, we demonstrate …
Number of citations: 2 www.ingentaconnect.com
H Tang, Y Gou, Z Yan, Q Hu, F Zhang, Q Xiao… - Microporous and …, 2020 - Elsevier
Functionalized porous polymeric materials have a good potential for adsorption application owing to their abundant porosity, group tunability and chemical stability. Up to now, few …
Number of citations: 4 www.sciencedirect.com
IV Blagodatskikh, OV Vyshivannaya… - Doklady Physical …, 2022 - Springer
The study addresses the relationship between the structure of solutions of amphiphilic diblock and random copolymers of 2-(perfluorohexyl)ethyl methacrylate and 2-hydroxyethyl …
Number of citations: 3 link.springer.com
M Huo, D Li, G Song, J Zhang, D Wu… - Macromolecular …, 2018 - Wiley Online Library
A series of polymerization‐induced self‐assembly (PISA) formulations are developed based on reversible addition‐fragmentation chain‐transfer (RAFT) dispersion polymerization of …
Number of citations: 48 onlinelibrary.wiley.com
KE Chekurov, AI Barabanova, IV Blagodatskikh… - Doklady Chemistry, 2022 - Springer
The radical polymerization of 2-(perfluorohexyl)ethyl methacrylate (FHEMA) initiated by azobis(isobutyronitrile) in the presence of a commercially available chain transfer agent, 2-cyano…
Number of citations: 2 link.springer.com
T Ando, M Totani, I Yamamoto - Electrochemical Society Meeting …, 2018 - iopscience.iop.org
There is a strong demand for antifouling surface. To create such antifouling surface, there are some approaches such as chemical reaction at the surface, coatings, internal additives, etc…
Number of citations: 0 iopscience.iop.org
M Pei, L Huo, X Zhao, S Chen, J Li, Z Peng… - Applied Surface …, 2020 - Elsevier
A facile strategy was developed to construct stable hydrophobic surface via the covalent self-assembly of silane-terminated fluorinated polymer as surface-attached polymer, which was …
Number of citations: 14 www.sciencedirect.com
M Pei, L Huo, K Zhang, H Zhou, P Liu - Colloids and Surfaces A …, 2020 - Elsevier
Hydrophobic and superhydrophobic surfaces have attracted more and more interests for various potential applications. Surface topography and chemistry are the main determining …
Number of citations: 17 www.sciencedirect.com

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